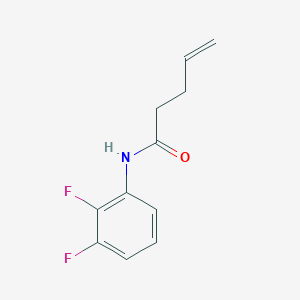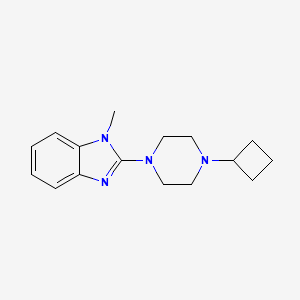![molecular formula C19H23N5O3 B12240502 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12240502.png)
3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an imidazolidine-2,4-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperidine Ring Formation: The quinoxaline derivative can be reacted with a suitable piperidine precursor, often through nucleophilic substitution or reductive amination.
Imidazolidine-2,4-dione Core Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group or the piperidine ring.
Reduction: Reduction reactions could target the quinoxaline moiety or the imidazolidine-2,4-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione: The parent compound.
Quinoxaline Derivatives: Compounds with similar quinoxaline structures.
Piperidine Derivatives: Compounds featuring the piperidine ring.
Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione core.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-1-(1-quinoxalin-2-ylpiperidin-4-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H23N5O3/c1-27-11-10-23-18(25)13-24(19(23)26)14-6-8-22(9-7-14)17-12-20-15-4-2-3-5-16(15)21-17/h2-5,12,14H,6-11,13H2,1H3 |
InChI Key |
UFCIHEUHCLHEFI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12240422.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B12240424.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12240445.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine](/img/structure/B12240447.png)
![3-Tert-butyl-6-{[1-(2-methanesulfonylbenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12240455.png)
![1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12240459.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12240462.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12240469.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240476.png)
![3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B12240487.png)
![2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240496.png)
